molecular formula C10H9NO2 B287809 7-Methoxyisoquinoline 2-oxide

7-Methoxyisoquinoline 2-oxide

Cat. No. B287809
M. Wt: 175.18 g/mol
InChI Key: SJYZRVWDPPNGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyisoquinoline 2-oxide (7-MI2O) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of isoquinoline, a heterocyclic organic compound that has been found in various plants and animals. 7-MI2O has been studied for its ability to inhibit the activity of certain enzymes and its potential as a treatment for various diseases.

Mechanism of Action

The mechanism of action of 7-Methoxyisoquinoline 2-oxide involves its ability to inhibit the activity of certain enzymes. It has been shown to bind to the active site of MAO and XO, preventing the enzymes from carrying out their normal functions. This inhibition leads to an increase in the levels of neurotransmitters in the brain and a decrease in uric acid levels in the body.
Biochemical and Physiological Effects
Studies have shown that 7-Methoxyisoquinoline 2-oxide has various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 7-Methoxyisoquinoline 2-oxide has been found to have analgesic properties, which can reduce pain.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Methoxyisoquinoline 2-oxide in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to its use. One limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its potential toxicity at high doses must be taken into consideration.

Future Directions

There are various future directions for research on 7-Methoxyisoquinoline 2-oxide. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a treatment for other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 7-Methoxyisoquinoline 2-oxide involves the reaction of 7-methoxyisoquinoline with hydrogen peroxide in the presence of a catalyst. The reaction yields 7-Methoxyisoquinoline 2-oxide as the main product. This synthesis method is relatively simple and has been used in various studies to produce 7-Methoxyisoquinoline 2-oxide for research purposes.

Scientific Research Applications

7-Methoxyisoquinoline 2-oxide has been studied extensively for its potential therapeutic applications. It has been found to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO) and xanthine oxidase (XO). MAO is an enzyme that breaks down neurotransmitters in the brain, and inhibition of MAO has been shown to be effective in treating depression and anxiety. XO is an enzyme that produces uric acid, and inhibition of XO has been shown to be effective in treating gout.

properties

IUPAC Name

7-methoxy-2-oxidoisoquinolin-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYZRVWDPPNGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C[N+](=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyisoquinoline 2-oxide

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